Methyl 2-(2-aminophenyl)acetate
CAS No.: 35613-44-6
Cat. No.: VC2206435
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35613-44-6 |
---|---|
Molecular Formula | C9H11NO2 |
Molecular Weight | 165.19 g/mol |
IUPAC Name | methyl 2-(2-aminophenyl)acetate |
Standard InChI | InChI=1S/C9H11NO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3 |
Standard InChI Key | BWQBYHGDMBHIIQ-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC=CC=C1N |
Canonical SMILES | COC(=O)CC1=CC=CC=C1N |
Chemical Identity and Structure
Basic Identification
Methyl 2-(2-aminophenyl)acetate is an organic compound with a molecular weight of 165.19 g/mol . The compound is registered in chemical databases with CAS number 35613-44-6, and it was initially added to the PubChem database on August 8, 2005, with the most recent modification on March 8, 2025 .
Structural Characteristics
The molecular structure of Methyl 2-(2-aminophenyl)acetate features a benzene ring with an amino group at the ortho position and an acetate methyl ester group attached to the ring . This spatial arrangement significantly influences its chemical behavior and reactivity patterns.
Table 1: Chemical Identity Parameters of Methyl 2-(2-aminophenyl)acetate
Parameter | Information |
---|---|
Molecular Formula | C9H11NO2 |
Molecular Weight | 165.19 g/mol |
CAS Registry Number | 35613-44-6 |
IUPAC Name | methyl 2-(2-aminophenyl)acetate |
InChI | InChI=1S/C9H11NO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3 |
InChIKey | BWQBYHGDMBHIIQ-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC=CC=C1N |
Stereochemistry
Physical and Chemical Properties
Physical State and Appearance
Methyl 2-(2-aminophenyl)acetate typically exists as a crystalline solid at room temperature. Its physical appearance is characterized by its distinctive structural components: the aromatic ring with an amino substituent and the methyl acetate group.
Spectroscopic Properties
The spectroscopic profile of Methyl 2-(2-aminophenyl)acetate reflects its structural elements:
Table 2: Predicted Spectroscopic Features
Spectroscopic Method | Expected Characteristic Features |
---|---|
IR Spectroscopy | Strong C=O stretching (1730-1750 cm⁻¹) |
N-H stretching (3300-3500 cm⁻¹) | |
Aromatic C=C stretching (1450-1600 cm⁻¹) | |
¹H NMR | Methyl protons (singlet, δ ~3.7 ppm) |
Methylene protons (singlet, δ ~3.6 ppm) | |
Aromatic protons (multiplets, δ 6.5-7.5 ppm) | |
Amine protons (broad singlet, δ ~3.5 ppm) | |
¹³C NMR | Carbonyl carbon (δ ~172 ppm) |
Methoxy carbon (δ ~52 ppm) | |
Methylene carbon (δ ~40 ppm) | |
Aromatic carbons (δ 115-145 ppm) |
Solubility Profile
Based on its structure containing both hydrophilic (amino and ester) and hydrophobic (aromatic) moieties, Methyl 2-(2-aminophenyl)acetate exhibits moderate solubility in organic solvents such as methanol, ethanol, acetone, and dichloromethane. Its solubility in water is expected to be limited due to the predominance of the hydrophobic aromatic ring.
Synthesis and Preparation Methods
Classical Synthetic Routes
Several synthetic approaches can be employed to prepare Methyl 2-(2-aminophenyl)acetate:
Esterification of 2-(2-aminophenyl)acetic acid
This direct approach involves the reaction of 2-(2-aminophenyl)acetic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid or hydrogen chloride gas. The reaction proceeds through a nucleophilic addition-elimination mechanism.
Reduction of the Nitro Precursor
This two-step procedure involves:
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Synthesis of methyl 2-(2-nitrophenyl)acetate
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Selective reduction of the nitro group to an amine using reducing agents such as iron/acetic acid, zinc/ammonium chloride, or catalytic hydrogenation
Modern Synthetic Strategies
Contemporary approaches focus on more selective and environmentally friendly methodologies:
Table 3: Comparison of Synthetic Methods
Method | Advantages | Limitations | Typical Yield (%) |
---|---|---|---|
Direct Esterification | Simple procedure, accessible reagents | Potential side reactions | 65-75 |
Nitro Reduction | Selective functional group transformation | Multiple steps required | 70-85 |
Palladium-Catalyzed Coupling | Mild conditions, high selectivity | Expensive catalysts | 75-90 |
Enzymatic Synthesis | High regio- and stereoselectivity | Limited scale-up potential | 60-80 |
Chemical Reactivity
Ester Group Reactivity
The methyl ester functional group in Methyl 2-(2-aminophenyl)acetate undergoes typical ester reactions:
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Hydrolysis: Conversion to 2-(2-aminophenyl)acetic acid under acidic or basic conditions
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Transesterification: Exchange of the methyl group with other alcohols
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Amidation: Reaction with amines to form amide derivatives
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Reduction: Conversion to the corresponding alcohol using reducing agents such as LiAlH4
Amino Group Reactivity
The primary aromatic amine exhibits characteristic reactivity patterns:
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Acylation: Formation of amides with acyl chlorides or anhydrides
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Diazotization: Reaction with nitrous acid to form diazonium salts
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Reductive amination: Reaction with aldehydes or ketones
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Nucleophilic substitution: Acting as a nucleophile in various reactions
Applications in Chemical Research
Pharmaceutical Intermediates
Methyl 2-(2-aminophenyl)acetate serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. Its structural features make it particularly useful for developing:
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Analgesics and anti-inflammatory agents
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Anticonvulsants
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Central nervous system active compounds
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Antimicrobial agents
Heterocyclic Chemistry
The compound's structure provides an excellent scaffold for constructing various heterocyclic systems:
Table 4: Heterocyclic Compounds Derived from Methyl 2-(2-aminophenyl)acetate
Target Heterocycle | Reaction Conditions | Application Areas |
---|---|---|
Indole derivatives | Cyclization under basic conditions | Pharmaceutical research |
Quinolone frameworks | Oxidative cyclization | Antibacterial development |
Benzoxazinones | Reaction with carbonyl compounds | Agrochemical research |
Dihydroquinazolines | Condensation with amidines | Medicinal chemistry |
Building Block in Organic Synthesis
The compound functions as a versatile building block in complex molecule synthesis, contributing both its aromatic core and functional groups to diverse synthetic targets.
Analytical Methods
Chromatographic Analysis
Various chromatographic techniques can be employed for the analysis and purification of Methyl 2-(2-aminophenyl)acetate:
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High-Performance Liquid Chromatography (HPLC): Typically performed using C18 columns with acetonitrile/water mobile phases
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Gas Chromatography (GC): Suitable for purity assessment with appropriate derivatization
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring using silica gel plates and appropriate solvent systems
Spectroscopic Identification
Confirmation of compound identity and structural integrity can be achieved through:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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Ultraviolet-Visible (UV-Vis) spectroscopy
Structure-Activity Relationships
Structure Modification Effects
The core structure of Methyl 2-(2-aminophenyl)acetate can be modified in several ways to influence its chemical and biological properties:
Table 5: Effects of Structural Modifications
Modification | Chemical Effect | Potential Biological Impact |
---|---|---|
Substitution on aromatic ring | Changes in electron density and resonance effects | Altered receptor interactions and biodistribution |
Ester group variations (ethyl, propyl, etc.) | Modified lipophilicity and hydrolysis rates | Changed pharmacokinetic properties |
Amino group derivatization | Reduced nucleophilicity and basicity | Different hydrogen bonding patterns and target affinity |
Introduction of additional functional groups | New reaction pathways and molecular recognition | Enhanced specificity for biological targets |
Research Perspectives and Future Directions
Emerging Applications
Recent research suggests potential new applications for Methyl 2-(2-aminophenyl)acetate and its derivatives in:
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Development of novel organic electronic materials
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Green chemistry applications
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Catalytic systems
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Bioorthogonal chemistry
Computational Studies
Molecular modeling and computational chemistry offer insights into the reactivity patterns and molecular interactions of Methyl 2-(2-aminophenyl)acetate, guiding rational design of derivatives with enhanced properties.
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